1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene
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Overview
Description
1,6,8-Trioxa-dispiro[4142]tridec-12-ene is a chemical compound with a unique structure characterized by three oxygen atoms and a dispiro arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to facilitate the formation of the dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions may produce various reduced forms of the compound.
Scientific Research Applications
1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Medicine: Research into potential medicinal applications, such as drug development, is ongoing.
Industry: The compound may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene include other dispiro compounds with different substituents or ring structures. Examples include:
- 1,6,8-Trioxa-dispiro[4.1.4.2]tridecane
- 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-11-ene
Uniqueness
This compound is unique due to its specific dispiro structure and the presence of three oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
4,6,8-trioxadispiro[4.1.47.25]tridec-12-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-9(11-7-1)5-6-10(13-9)4-2-8-12-10/h5-6H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGJPFJLAOGTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C=CC3(O2)CCCO3)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716995 |
Source
|
Record name | 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21711-17-1 |
Source
|
Record name | 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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